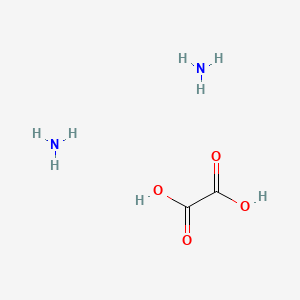![molecular formula C12H13ClF2N2O3S B2365344 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride CAS No. 2411304-67-9](/img/structure/B2365344.png)
4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride, commonly known as CFTRinh-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride ions across cell membranes, and its dysfunction is associated with cystic fibrosis (CF), a genetic disease that affects multiple organs, including the lungs, pancreas, and digestive system. CFTRinh-172 has been widely used as a tool to study the physiology and pathophysiology of CFTR, as well as to develop potential therapies for CF.
Mecanismo De Acción
4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluorideinh-172 binds to the cytoplasmic side of the 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride chloride channel and inhibits its function by blocking the ATP-binding site. This prevents the channel from opening and allowing chloride ions to pass through the membrane. 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluorideinh-172 is a reversible inhibitor, and its effect can be quickly reversed by removing the compound or adding ATP to the system.
Efectos Bioquímicos Y Fisiológicos
4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluorideinh-172 has been shown to have several biochemical and physiological effects. It has been reported to increase the stability of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride protein by reducing its turnover rate, which could be beneficial for the treatment of CF caused by protein misfolding mutations. 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluorideinh-172 has also been shown to reduce the inflammatory response in airway epithelial cells by inhibiting the production of cytokines and chemokines. In addition, 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluorideinh-172 has been reported to modulate the activity of other ion channels, such as the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluorideinh-172 has several advantages for lab experiments. It is a potent and selective inhibitor of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride, which allows for the specific investigation of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride function and regulation. 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluorideinh-172 is also a reversible inhibitor, which allows for the control of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride activity in real-time. However, 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluorideinh-172 has some limitations. It has been reported to have off-target effects on other ion channels, which could complicate the interpretation of experimental results. In addition, 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluorideinh-172 has been shown to have variable potency and efficacy across different cell types and experimental conditions, which requires careful optimization of the experimental protocol.
Direcciones Futuras
4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluorideinh-172 has been an important tool for the study of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride function and regulation, as well as the development of potential therapies for CF. However, there are still many unanswered questions and future directions for research. Some of the possible future directions include:
1. Investigating the structural basis of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluorideinh-172 binding to 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride and developing more potent and selective inhibitors.
2. Studying the effect of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluorideinh-172 on 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride function in vivo using animal models of CF.
3. Identifying the off-target effects of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluorideinh-172 on other ion channels and developing strategies to minimize these effects.
4. Investigating the role of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluorideinh-172 in the regulation of other physiological processes, such as mucus secretion, ion transport in the kidney, and bile secretion.
5. Developing new therapies for CF based on the modulation of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride activity, such as potentiators, correctors, and read-through agents.
In conclusion, 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluorideinh-172 is a potent and selective inhibitor of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride chloride channel, which has been widely used as a tool to study the physiology and pathophysiology of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride, as well as to develop potential therapies for CF. 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluorideinh-172 has several advantages for lab experiments, but also has some limitations and future directions for research. Further studies on 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluorideinh-172 could lead to a better understanding of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride function and regulation, and the development of more effective therapies for CF.
Métodos De Síntesis
4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluorideinh-172 was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis involves several steps, including the reaction of 3-chloro-4-fluoroaniline with piperidine to form 4-(3-chloro-4-fluorophenyl)piperidine, which is then reacted with isocyanate to form 4-(3-chloro-4-fluorophenyl)carbamoyl)piperidine. The final step involves the reaction of the carbamate with sulfonyl fluoride to form 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluorideinh-172.
Aplicaciones Científicas De Investigación
4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluorideinh-172 has been extensively used in scientific research to investigate the function and regulation of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride chloride channel. It has been shown to inhibit 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride-mediated chloride secretion in various cell types, including airway epithelial cells, intestinal epithelial cells, and pancreatic duct cells. 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluorideinh-172 has also been used to study the role of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride in other physiological processes, such as sweat gland secretion, ciliary beat frequency, and bicarbonate secretion.
Propiedades
IUPAC Name |
4-[(3-chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF2N2O3S/c13-10-7-9(1-2-11(10)14)16-12(18)8-3-5-17(6-4-8)21(15,19)20/h1-2,7-8H,3-6H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXDCVMVLLDHKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


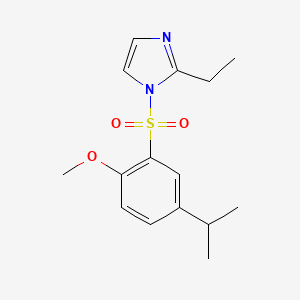
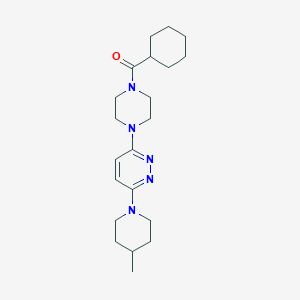
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2365268.png)
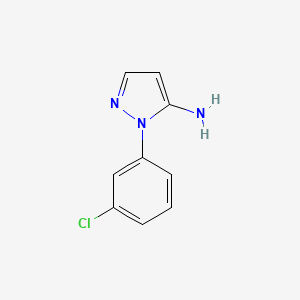
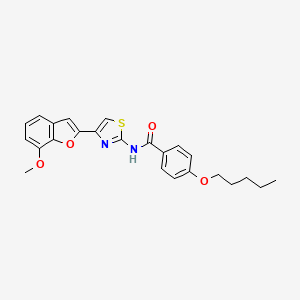
![1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2365272.png)
![1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2365273.png)
![4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2365274.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2365276.png)
![Spiro[3.6]decan-2-one](/img/structure/B2365278.png)
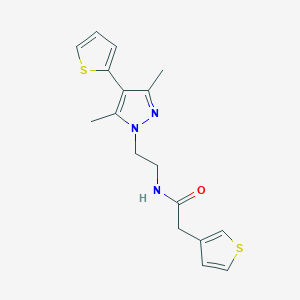
![4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2365280.png)
